16-Desmethyl-16-(hydroxymethyl)rifaximin
Overview
Description
. It is a derivative of rifaximin, a well-known antibiotic used primarily to treat gastrointestinal disorders. This compound has a molecular formula of C43H51N3O12 and a molecular weight of 801.88 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Desmethyl-16-(Hydroxymethyl)Rifaximin involves the modification of the parent compound rifaximin. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it generally involves selective demethylation and hydroxylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using advanced techniques to ensure high purity and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions
16-Desmethyl-16-(Hydroxymethyl)Rifaximin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
16-Desmethyl-16-(Hydroxymethyl)Rifaximin has various applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of rifaximin derivatives.
Biology: Employed in biological assays to investigate its effects on microbial growth and metabolism.
Medicine: Studied for its potential therapeutic effects and safety profile in treating gastrointestinal disorders.
Industry: Utilized in the pharmaceutical industry for the development of new antibiotics and related compounds.
Mechanism of Action
The mechanism of action of 16-Desmethyl-16-(Hydroxymethyl)Rifaximin involves its interaction with bacterial RNA polymerase, inhibiting the synthesis of RNA and thereby preventing bacterial replication. This compound targets the bacterial ribosome and disrupts protein synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Rifaximin: The parent compound, widely used as an antibiotic.
Rifampicin: Another antibiotic in the same family, used to treat tuberculosis.
Rifabutin: Used to treat mycobacterial infections.
Uniqueness
16-Desmethyl-16-(Hydroxymethyl)Rifaximin is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar antibiotics .
Properties
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,36-tetrahydroxy-22-(hydroxymethyl)-11-methoxy-3,7,12,14,16,18,30-heptamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H51N3O12/c1-19-13-15-46-28(17-19)44-32-29-30-37(51)24(6)40-31(29)41(53)43(8,58-40)56-16-14-27(55-9)21(3)39(57-25(7)48)23(5)36(50)22(4)35(49)20(2)11-10-12-26(18-47)42(54)45-33(34(32)46)38(30)52/h10-17,20-23,27,35-36,39,47,49-52H,18H2,1-9H3,(H,45,54)/b11-10+,16-14+,26-12-/t20-,21+,22+,23+,27-,35-,36+,39+,43-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTUFZPLJLQLQM-SRVBJRABSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H51N3O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861028 | |
Record name | 16-Desmethyl-16-(hydroxymethyl)rifaximin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210022-90-4 | |
Record name | 16-Desmethyl-16-(hydroxymethyl)rifaximin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210022904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16-Desmethyl-16-(hydroxymethyl)rifaximin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16-DESMETHYL-16-(HYDROXYMETHYL)RIFAXIMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5ZC3G20EC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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